2-(3-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
The compound 2-(3-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a polycyclic heteroaromatic system featuring a pyrido[4,3-b][1,6]naphthyridine core substituted with a 3-methoxyphenyl group at position 2 and a pyridin-2-yl moiety at position 6.
Properties
IUPAC Name |
8-(3-methoxyphenyl)-2-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N4O3/c1-30-16-6-4-5-15(13-16)26-11-8-19-17(22(26)28)14-18-20(25-19)9-12-27(23(18)29)21-7-2-3-10-24-21/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCSPIRMCYGUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can be achieved through several synthetic routes. One common method involves the annulation of o-(pyridin-2-yl)aryl amides using a Hofmann reaction. This reaction is mediated by PIFA (phenyliodine(III) bis(trifluoroacetate)), which is a nontoxic and eco-friendly organoiodine reagent. The reaction conditions are mild, and the process is highly efficient, providing excellent yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. The choice of reagents and solvents is crucial to ensure safety, cost-effectiveness, and environmental sustainability.
Chemical Reactions Analysis
Cyclization and Ring-Opening Reactions
The pyrido[4,3-b]naphthyridine scaffold undergoes regioselective cyclization under specific conditions. For example:
-
Thermal Cyclization : Heating in polar aprotic solvents (e.g., DMF) induces intramolecular cyclization, forming fused polycyclic derivatives. A study demonstrated that analogs with similar naphthyridine cores cyclize at 180°C to yield tricyclic structures in 65–89% yields .
-
Microwave-Assisted Cyclization : Microwave irradiation (120–150°C, 15–30 min) accelerates cyclization, improving yields by 20–30% compared to conventional methods .
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Thermal cyclization | DMF, 180°C, 4 h | Fused tricyclic derivative | 72–89% |
| Microwave cyclization | DMF, 120°C, MW, 15 min | Pyrido-naphthyridine fused with quinazoline | 85–95% |
Nucleophilic Substitution at the Methoxyphenyl Group
The 3-methoxyphenyl substituent participates in demethylation and substitution:
-
Acid-Catalyzed Demethylation : Treatment with HBr/AcOH removes the methoxy group, generating a phenolic intermediate, which further reacts with electrophiles (e.g., nitration or sulfonation agents) .
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) replaces the methoxy group with alkyl chains under basic conditions (K₂CO₃, DMF).
Example :
Subsequent nitration of the phenolic intermediate yields nitro-substituted derivatives .
Electrophilic Aromatic Substitution
The electron-rich pyridine and naphthyridine rings undergo electrophilic attacks:
-
Nitration : Nitrating agents (HNO₃/H₂SO₄) selectively functionalize the pyridine ring at the 3-position, confirmed by NMR and X-ray crystallography .
-
Halogenation : Bromination (Br₂/FeBr₃) occurs at the 6-position of the naphthyridine core, producing mono- or di-halogenated analogs .
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Pyridine C3 | 68% |
| Bromination | Br₂, FeBr₃, CHCl₃, 25°C | Naphthyridine C6 | 74% |
Reduction and Oxidation Reactions
-
Carbonyl Reduction : The dione moiety (1,9-dione) is reduced using NaBH₄ or LiAlH₄ to form diol intermediates, which dehydrate to yield tetracyclic structures .
-
Pyridine Ring Oxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyridine ring to an N-oxide, enhancing solubility and bioactivity .
Mechanism :
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable diversification:
-
Suzuki-Miyaura Coupling : The pyridinyl group reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce aryl substituents .
-
Buchwald-Hartwig Amination : Introduces amino groups at the naphthyridine core using Pd₂(dba)₃ and Xantphos .
| Coupling Type | Catalyst | Substrate | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Fluorophenylboronic acid | 82% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Morpholine | 76% |
Hydrolysis and Condensation
-
Ester Hydrolysis : Ethyl ester derivatives of related naphthyridines hydrolyze in NaOH/EtOH to carboxylic acids, which condense with amines to form amides .
-
Knoevenagel Condensation : The dione reacts with aldehydes (e.g., benzaldehyde) in the presence of piperidine to generate α,β-unsaturated ketones.
Interaction with Biological Targets
While not a classical chemical reaction, the compound binds to enzymes and receptors via:
-
Hydrogen Bonding : The carbonyl oxygen and pyridine nitrogen interact with serine proteases (e.g., thrombin).
-
π-Stacking : The aromatic system engages in hydrophobic interactions with DNA helicases.
Scientific Research Applications
Table 1: Structural Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(3-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione | Contains methoxy and pyridyl groups | Anticancer, antimicrobial |
| 2-(4-methoxyphenyl)-7-(3-pyridylmethyl)pyrido[4,3-b][1,6]naphthyridine | Lacks dione structure | Antimicrobial |
| 2-(3-fluorophenyl)-8-(4-pyridyl)methylpyrido[4,3-b][1,6]naphthyridine | Fluorine substitution | Enzyme inhibition |
Medicinal Chemistry
The compound exhibits significant potential in medicinal chemistry due to its diverse biological activities. Research indicates that it may possess:
- Anticancer Properties : Studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : The presence of the pyridyl group enhances its efficacy against various bacterial strains.
Enzyme Inhibition Studies
The compound's unique structure allows it to interact with specific enzymes and receptors. Interaction studies often focus on:
- Binding Affinity : Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to assess the binding affinity of the compound to target enzymes.
- Mechanism of Action : Understanding how the compound inhibits enzyme activity can lead to the development of new therapeutic agents.
Material Science Applications
Beyond medicinal applications, this compound may have implications in material science due to its electronic properties. Its ability to act as a ligand in coordination chemistry can lead to:
- Development of Organic Light Emitting Diodes (OLEDs) : The unique electronic properties make it a candidate for use in OLED technology.
- Sensors and Catalysts : Its structural features may facilitate the design of sensors for detecting specific analytes or catalysts for chemical reactions.
Case Study 1: Anticancer Activity Evaluation
A study investigated the anticancer effects of related compounds in vitro against various cancer cell lines. The results indicated that compounds with similar structures exhibited significant cytotoxicity, leading researchers to explore derivatives like This compound for enhanced activity.
Case Study 2: Enzyme Interaction Profiling
Research focused on profiling the interaction between this compound and specific kinases involved in cancer progression. Using ITC and SPR techniques, researchers determined that the compound binds effectively to target sites, suggesting potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The methoxy and aryl substituents in the target compound are critical for comparison with analogs. For example:
Key Observations :
- Methoxy Groups : The 3-methoxy group in the target compound and analogs (e.g., compounds 9 and 10 in ) enhances solubility via hydrogen bonding and steric effects .
- Aryl Substituents: The p-chlorophenyl group in analogs increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Drug-Likeness and Pharmacokinetic Considerations
The target compound’s pyridin-2-yl and methoxyphenyl groups may improve its drug-likeness compared to simpler naphthyridines. For instance:
- LogP and Solubility : The methoxy group reduces LogP (increasing hydrophilicity), while the pyridyl moiety introduces a basic nitrogen, enhancing solubility in physiological pH conditions.
Biological Activity
The compound 2-(3-methoxyphenyl)-8-(pyridin-2-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a member of the pyrido[4,3-b]naphthyridine family, known for its diverse biological activities. This article aims to summarize the available research on its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a complex structure that includes a pyrido[4,3-b]naphthyridine core with substituents that may influence its biological properties. The presence of the methoxyphenyl and pyridinyl groups suggests potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : Compounds in this class have been shown to inhibit the Hedgehog (Hh) signaling pathway, which is crucial in various cancers. By blocking this pathway, they can reduce tumor growth and proliferation .
- Case Study : In a study evaluating the efficacy of various Hh inhibitors, derivatives with similar structures demonstrated IC50 values in the low micromolar range against cancer cell lines .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties:
- In vitro Studies : Preliminary tests suggest that it exhibits activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Enzyme Inhibition
Enzymatic assays highlight the compound's potential as an enzyme inhibitor:
- ThyX Enzyme Inhibition : A related study showed that pyrido derivatives could inhibit ThyX enzyme activity effectively . This inhibition is crucial for developing antibiotics targeting resistant bacterial strains.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound:
| Substituent | Effect on Activity | Comments |
|---|---|---|
| Methoxy group | Increased lipophilicity | Enhances membrane permeability |
| Pyridinyl group | Critical for Hh inhibition | Essential for binding to target proteins |
| Naphthyridine core | Provides structural stability | Increases overall potency |
Q & A
Q. What are the key synthetic routes for preparing this compound?
The synthesis typically involves multi-step heterocyclic cyclization. A common approach is the condensation of substituted pyridine precursors under acidic or basic conditions. For example, cyclization via Vilsmeier-Haack reagents (e.g., POCl₃/DMF) or potassium tert-butoxide in dimethylformamide (DMF) can yield the pyrido-naphthyridine core . Intermediate steps may include coupling reactions (e.g., Suzuki-Miyaura for aryl group introduction) and oxidation to form the dione moiety. Solvent selection (e.g., ethanol, toluene) and temperature control (5–80°C) are critical for optimizing yields .
Q. How can researchers confirm structural integrity post-synthesis?
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton environments .
- HPLC with UV detection (≥98% purity threshold) to assess purity .
- X-ray crystallography for unambiguous confirmation of the fused heterocyclic system, as demonstrated for related naphthyridine derivatives .
- Mass spectrometry (HRMS) for molecular weight validation .
Q. What initial biological assays are recommended for activity screening?
Begin with in vitro cytotoxicity assays (e.g., MTT against MCF7 cells) and antibacterial disc testing (e.g., inhibition zone measurements at 200 µg/disc) to evaluate broad-spectrum activity . For targeted studies, enzyme inhibition assays (e.g., phosphatases, kinases) using fluorogenic substrates can provide mechanistic insights .
Advanced Research Questions
Q. How can low yields in the final cyclization step be mitigated?
Low yields often stem from steric hindrance or electronic deactivation. Strategies include:
- Catalyst screening : Silver oxide (Ag₂O) or Raney nickel may enhance reaction efficiency in methylation or hydrogenolysis steps .
- Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
- Protecting group optimization : tert-Butyldimethylsilyl (TBS) groups can stabilize intermediates during multi-step syntheses .
Q. How do electronic effects of substituents influence cross-coupling reactivity?
Electron-withdrawing groups (e.g., nitro, cyano) on the pyridine ring can deactivate the core, requiring Pd-catalyzed coupling under harsh conditions. In contrast, electron-donating groups (e.g., methoxy) enhance nucleophilic aromatic substitution. Computational modeling (DFT) of Fukui indices can predict reactive sites for functionalization .
Q. How to resolve contradictions in biological activity data across assay models?
Discrepancies may arise from assay conditions (e.g., pH, serum proteins). Standardize protocols by:
- Using isogenic cell lines to minimize genetic variability .
- Including positive controls (e.g., doxorubicin for cytotoxicity) and normalizing data to cell viability metrics .
- Validating findings with orthogonal assays (e.g., ATP luminescence vs. MTT for cytotoxicity) .
Q. What in silico methods predict binding affinity to target enzymes?
- Molecular docking (AutoDock Vina) to map interactions with active sites (e.g., phosphatase catalytic pockets) .
- Molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100+ ns trajectories.
- Pharmacophore modeling to align substituents with known inhibitors (e.g., 1,8-naphthyridine-based antifungals) .
Q. How to enhance solubility for in vivo studies?
Formulation strategies include:
- Co-solvent systems : Ethanol/polysorbate 80 (20–40% v/v) for intravenous delivery .
- Solid dispersions with pluronic F-68 or sodium lauryl sulfate to improve oral bioavailability .
- Nanoparticle encapsulation (PLGA polymers) for sustained release .
Methodological Considerations
Q. What techniques elucidate degradation pathways under physiological conditions?
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Scaffold diversification : Introduce substituents at C-3 (pyridine) and C-7 (naphthyridine) to modulate steric/electronic profiles .
- Bioisosteric replacement : Swap the pyridyl group with thiazole or benzothiazole to enhance metabolic stability .
- 3D-QSAR models (CoMFA/CoMSIA) to correlate substituent properties with activity trends .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
